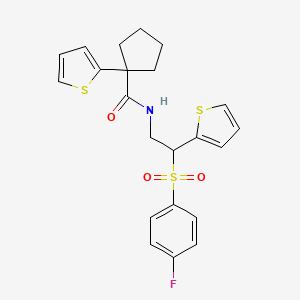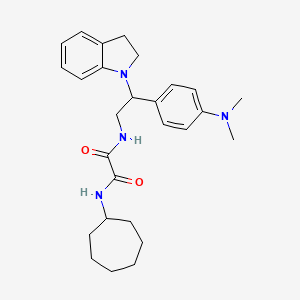
N1-cycloheptyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cycloheptyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide, also known as DIOC7, is a synthetic compound that has gained attention in the scientific community due to its potential use in the field of cancer research. DIOC7 has been shown to have promising results in inhibiting cancer cell growth and inducing apoptosis, making it a potential candidate for cancer therapy.
Aplicaciones Científicas De Investigación
Optimization of Indole-2-carboxamides
Indole-2-carboxamides, like the compound , have been optimized for allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements for this modulation include a critical chain length, an electron withdrawing group, and specific amino substituents, significantly impacting binding affinity and cooperativity. This optimization led to the identification of potent CB1 allosteric modulators, highlighting the compound's potential application in modulating cannabinoid receptor activity, which could have implications for pain management, mood disorders, and neurodegenerative diseases (Khurana et al., 2014).
Hydroamination Reactions
Hydroamination reactions involving compounds with structural similarities have been studied for the synthesis of 2-substituted amino derivatives of indole. These reactions proceed under mild conditions, offering a versatile route for generating a wide range of biologically active molecules. Such synthetic strategies could be applied to produce derivatives of the compound for further biological evaluation, potentially leading to new therapeutic agents (Sobenina et al., 2010).
Novel Acid-Catalyzed Rearrangement
A novel synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via acid-catalyzed rearrangement. This methodology could be relevant for synthesizing novel oxalamide derivatives, offering a new formula for anthranilic acid derivatives and oxalamides. Such derivatives could have applications in drug development, particularly in designing compounds with improved pharmacokinetic and pharmacodynamic properties (Mamedov et al., 2016).
Synthesis of Derivatives of New Condensed Systems
The synthesis of derivatives leading to new condensed systems, such as 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran, involves reactions that could potentially be applied to the compound . These synthetic routes open avenues for creating novel chemical entities with unique structural motifs, which could be explored for various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects (Arsen'eva & Arsen'ev, 2008).
Discovery of Spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines
The discovery of spiro[cyclohexane-pyrano[3,4-b]indole]-amines as potent NOP and opioid receptor agonists presents an application of structural analogs in addressing pain management and neurological disorders. This discovery highlights the potential of structurally similar compounds in developing new treatments for acute and neuropathic pain (Schunk et al., 2014).
Propiedades
IUPAC Name |
N'-cycloheptyl-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O2/c1-30(2)23-15-13-21(14-16-23)25(31-18-17-20-9-7-8-12-24(20)31)19-28-26(32)27(33)29-22-10-5-3-4-6-11-22/h7-9,12-16,22,25H,3-6,10-11,17-19H2,1-2H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETWLDOERUCFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCCCC2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B2630687.png)
![7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2630691.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2630693.png)
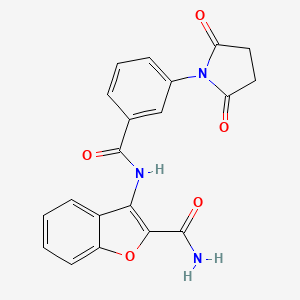
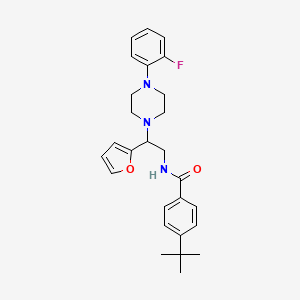
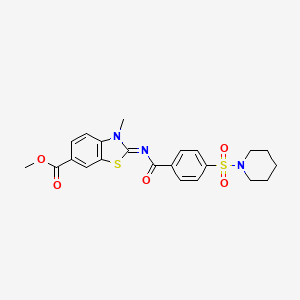
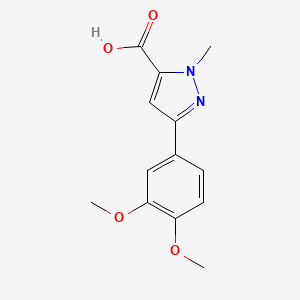
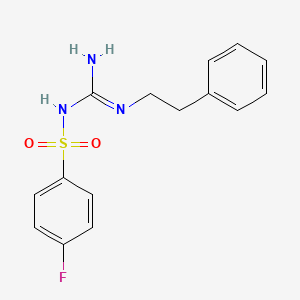
![(4-((4-chlorobenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2630704.png)
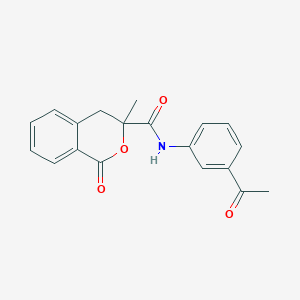

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2630708.png)

